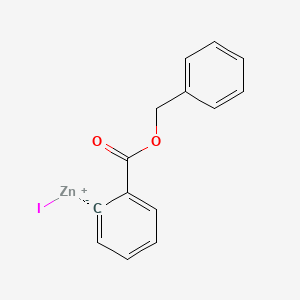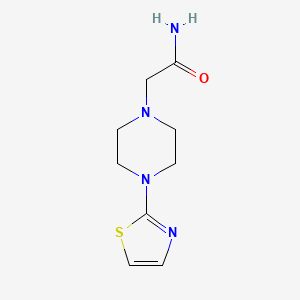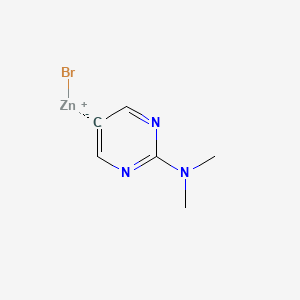
(2-sec-Butyloxy-4-(trifluoromethoxy)phenyl)magnesium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-sec-butyloxy-4-(trifluoromethoxy)phenyl)magnesium bromide, 0.50 M in THF: is a specialized organomagnesium compound used in various chemical reactions, particularly in organic synthesis. This compound is a Grignard reagent, which is known for its ability to form carbon-carbon bonds, making it a valuable tool in the synthesis of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of (2-sec-butyloxy-4-(trifluoromethoxy)phenyl)magnesium bromide typically involves the reaction of 2-sec-butyloxy-4-(trifluoromethoxy)phenyl bromide with magnesium metal in the presence of anhydrous tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the reaction mixture from reacting with moisture or oxygen. The general reaction scheme is as follows:
2-sec-butyloxy-4-(trifluoromethoxy)phenyl bromide+Mg→(2-sec-butyloxy-4-(trifluoromethoxy)phenyl)magnesium bromide
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. The reaction is conducted in large reactors with precise control over temperature, pressure, and inert atmosphere to ensure high yield and purity. The product is then typically stored and transported in THF solution to maintain its stability.
Analyse Des Réactions Chimiques
Types of Reactions: (2-sec-butyloxy-4-(trifluoromethoxy)phenyl)magnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions:
Carbonyl Compounds: Aldehydes, ketones, esters.
Electrophiles: Alkyl halides, aryl halides.
Solvents: Anhydrous THF is commonly used to maintain the reactivity of the Grignard reagent.
Major Products:
Alcohols: From reactions with carbonyl compounds.
New Carbon-Carbon Bonds: From coupling reactions with electrophiles.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: Used to create complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Involved in the synthesis of polymers and advanced materials.
Biology and Medicine:
Drug Development: Utilized in the synthesis of intermediates for active pharmaceutical ingredients (APIs).
Bioconjugation: Helps in the modification of biomolecules for research and therapeutic purposes.
Industry:
Agrochemicals: Used in the synthesis of pesticides and herbicides.
Fine Chemicals: Involved in the production of specialty chemicals for various industrial applications.
Mécanisme D'action
The mechanism of action of (2-sec-butyloxy-4-(trifluoromethoxy)phenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom acts as a Lewis acid, enhancing the nucleophilicity of the carbon atom bonded to it. This allows the compound to effectively form new carbon-carbon bonds, which is the basis for its use in organic synthesis.
Comparaison Avec Des Composés Similaires
Phenylmagnesium Bromide: A simpler Grignard reagent used for similar purposes.
(4-Methoxyphenyl)magnesium Bromide: Another Grignard reagent with a methoxy group instead of a trifluoromethoxy group.
Uniqueness:
Trifluoromethoxy Group: The presence of the trifluoromethoxy group in (2-sec-butyloxy-4-(trifluoromethoxy)phenyl)magnesium bromide imparts unique electronic properties, making it more reactive in certain types of reactions compared to its analogs.
Sec-Butyloxy Group: This group provides steric hindrance, which can influence the selectivity and outcome of reactions.
This compound’s unique structure and reactivity make it a valuable tool in both academic research and industrial applications.
Propriétés
Formule moléculaire |
C11H12BrF3MgO2 |
|---|---|
Poids moléculaire |
337.42 g/mol |
Nom IUPAC |
magnesium;1-butan-2-yloxy-3-(trifluoromethoxy)benzene-6-ide;bromide |
InChI |
InChI=1S/C11H12F3O2.BrH.Mg/c1-3-8(2)15-9-5-4-6-10(7-9)16-11(12,13)14;;/h4,6-8H,3H2,1-2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
WASZPKCBFATXJQ-UHFFFAOYSA-M |
SMILES canonique |
CCC(C)OC1=[C-]C=CC(=C1)OC(F)(F)F.[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B14892944.png)
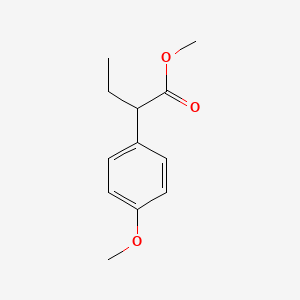
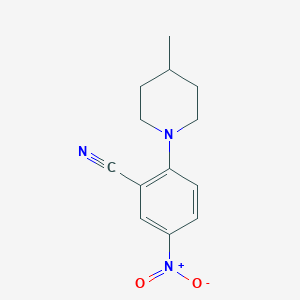
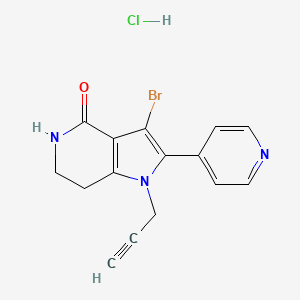
![2-[(3-Butenyloxy)methyl]phenylmagnesium bromide](/img/structure/B14892964.png)
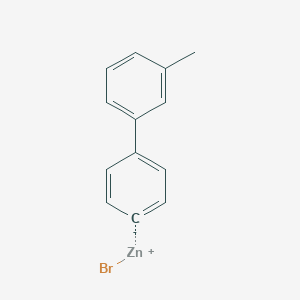
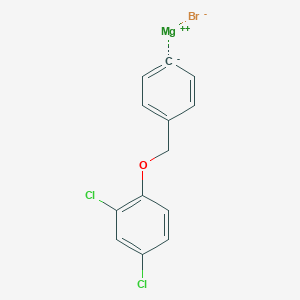


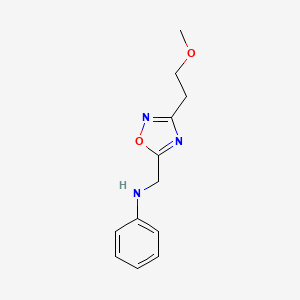
![Ethyl 4-chloro-3-formylbenzo[b]thiophene-2-carboxylate](/img/structure/B14893004.png)
